molecular formula C7H6FN3 B1441985 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190321-94-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1441985
CAS RN: 1190321-94-8
M. Wt: 151.14 g/mol
InChI Key: FPTXNABRKRGXII-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the CAS Number: 1190321-94-8 . It has a molecular weight of 151.14 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is 1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 36.6±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 99.3±3.0 cm^3 .

Scientific Research Applications

Pharmacology

In pharmacology, this compound shows promise due to its potential to modulate biological pathways. It could be used in the development of new pharmacological agents targeting specific receptors or enzymes involved in disease processes. For instance, its structural properties may allow it to act as an inhibitor or activator of certain signaling pathways, which can be crucial for treating diseases at the molecular level .

Medicine

In the medical field, “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine” has been explored for its therapeutic potential. It may play a role in the synthesis of compounds that can manage blood glucose levels, offering benefits for conditions like diabetes and other metabolic disorders. Its efficacy in reducing blood glucose could lead to applications in preventing and treating hyperglycemia-related ailments .

Neuroscience

Neuroscience research has benefited from this compound through its use in imaging studies. Specifically, it has been utilized in the development of PET (Positron Emission Tomography) tracers for detecting neurofibrillary tangles, which are associated with Alzheimer’s disease and other neurodegenerative conditions. This application underscores its value in advancing our understanding of brain pathologies .

Biochemistry

In biochemistry, “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine” is valuable for studying enzyme-substrate interactions and protein dynamics. Its unique structure can be used to investigate the binding affinities and reaction mechanisms of enzymes, contributing to the broader understanding of biochemical processes within cells .

Chemistry

Chemists utilize this compound in synthetic chemistry for constructing complex molecules. Its reactivity and functional groups make it a versatile building block for creating a variety of chemical structures, which can be applied in material science, drug design, and organic synthesis research .

Biological Research

In biological research, the compound’s properties are harnessed for probing cellular processes. It could be part of studies aiming to elucidate cell signaling pathways, gene expression regulation, or even as a marker in cell imaging techniques to visualize biological interactions at the microscopic level .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine with its targets.

Biochemical Pathways

Related compounds have been shown to impact various biochemical pathways, leading to downstream effects

Pharmacokinetics

It is known that the compound is a solid at room temperature . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Related compounds have been shown to have specific effects at the molecular and cellular levels

properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTXNABRKRGXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696648
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190321-94-8
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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